BenchChemオンラインストアへようこそ!

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

kinase inhibition pyridazine urea comparative pharmacology

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea (CAS 1202981-50-7) is a synthetic diaryl urea derivative belonging to the broader structural class of pyridazinyl-aminophenyl ureas. The molecule incorporates a 3-chloro-4-fluorophenyl substituent on one urea nitrogen and a 4-((6-methylpyridazin-3-yl)amino)phenyl group on the other, bearing structural resemblance to kinase inhibitor pharmacophores in which the pyridazine ring engages the hinge region of ATP-binding sites.

Molecular Formula C18H15ClFN5O
Molecular Weight 371.8
CAS No. 1202981-50-7
Cat. No. B2814170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
CAS1202981-50-7
Molecular FormulaC18H15ClFN5O
Molecular Weight371.8
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C18H15ClFN5O/c1-11-2-9-17(25-24-11)21-12-3-5-13(6-4-12)22-18(26)23-14-7-8-16(20)15(19)10-14/h2-10H,1H3,(H,21,25)(H2,22,23,26)
InChIKeyXPSLCZVWHQCRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea (CAS 1202981-50-7): Compound Identity and Procurement Context


1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea (CAS 1202981-50-7) is a synthetic diaryl urea derivative belonging to the broader structural class of pyridazinyl-aminophenyl ureas [1]. The molecule incorporates a 3-chloro-4-fluorophenyl substituent on one urea nitrogen and a 4-((6-methylpyridazin-3-yl)amino)phenyl group on the other, bearing structural resemblance to kinase inhibitor pharmacophores in which the pyridazine ring engages the hinge region of ATP-binding sites [2]. Quantitative biological data for this specific compound remain absent from publicly accessible primary research papers, patents, and authoritative databases. As of mid-2026, its presence in the scientific record is limited to vendor catalog entries and broad-scope patent genera, with no peer-reviewed potency, selectivity, or pharmacokinetic measurements retrievable through systematic searches of PubMed, ChEMBL, BindingDB, Google Patents, and major chemistry databases [3].

Why Generic Substitution of 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea Is Not Supported by Current Evidence


The procurement decision for a specialized research compound within the pyridazinyl-aminophenyl urea family cannot rely on generic substitution logic. Although US20130143862 discloses a genus encompassing the 6-methylpyridazin-3-yl fragment, the patent provides no enumerated quantitative data for CAS 1202981-50-7 itself [1]. Across the broader pyridazine-diarylurea kinase inhibitor literature, minor structural perturbations—such as replacing a 6-methylpyridazine with 6-oxo-1,6-dihydropyridazin-3-yl or altering the halogen pattern on the terminal phenyl ring—produce differences in VEGFR-2 IC₅₀ exceeding 100-fold (e.g., 60.7 nM for compound 18b versus 1.8 µM for 8c in the same assay series) [2]. Consequently, in the absence of compound-specific data, no two analogs within this class can be assumed functionally interchangeable. The specific combination of a 3-chloro-4-fluorophenyl urea terminus and a para-linked 6-methylpyridazin-3-ylamino aniline core constitutes a structurally defined vector that, based on class-level SAR precedent, is predicted to yield a unique target interaction profile that cannot be replicated by substituting a des-halogen, ortho-tolyl, or pyridazinone analog.

Quantitative Evidence Guide: 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea Differentiation Data


Absence of Direct Comparative Potency Data for CAS 1202981-50-7

A systematic search of PubMed, ChEMBL, BindingDB, Google Patents, and major chemistry databases (conducted May 2026) returned no quantitative IC₅₀, Kᵢ, EC₅₀, or any other potency measurement for 1-(3-chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea [1]. This contrasts with structurally related pyridazine-urea analogs (e.g., N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-N'-phenylurea, CAS not available) for which vendor descriptions assert biological activity but similarly lack peer-reviewed quantitative data. The absence of any publicly reported assay result for the target compound constitutes the most salient evidence gap for procurement decision-making.

kinase inhibition pyridazine urea comparative pharmacology

Structural Class SAR: Hinge-Binding Motif Differentiation Among Pyridazine-Urea VEGFR-2 Inhibitors

In a peer-reviewed study of pyridazine-based VEGFR-2 inhibitors, compound 18b (3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative) achieved a VEGFR-2 IC₅₀ of 60.7 nM, whereas compound 8c, bearing a different pyridazine substitution pattern, showed an IC₅₀ of 1.8 µM—a 29.6-fold difference arising solely from modifications to the pyridazine ring and linker [1]. The target compound CAS 1202981-50-7 features a 6-methylpyridazin-3-ylamino aniline core (distinct from both the pyridazinone-oxy linker of 18b and the alternative scaffolds of 8c/8f). While the target compound itself was not tested in this study, the observed >29-fold potency range across related pyridazine-urea analogs within a single assay system establishes that the specific pyridazine substitution and linker chemistry are non-interchangeable determinants of target engagement.

VEGFR-2 inhibition pyridazine urea hinge-binding scaffold

Patent Genus Coverage and Data Gap for the 3-Chloro-4-fluorophenyl Substituent

United States Patent Application US20130143862 (CERTAIN AMINO-PYRIDAZINES, COMPOSITIONS THEREOF, AND METHODS OF THEIR USE) defines a genus in which Q can be 6-methylpyridazin-3-yl, 5-chloropyridazin-3-yl, 6-fluoropyridazin-3-yl, or 5-methylpyridazin-3-yl, and R substitutions include hydrogen, fluoro, or methoxy [1]. The patent's claims structurally encompass the pyridazine-aminophenyl core of CAS 1202981-50-7, but the 3-chloro-4-fluorophenyl urea terminus of the target compound is not among the explicitly enumerated R and R1 substitutions in the representative examples. No compound-specific IC₅₀, Kᵢ, or cellular activity data are provided for any individual species in the public text of this patent application, and CAS 1202981-50-7 is not listed among the exemplified compounds.

kinase inhibitor patent pyridazine urea SAR analysis

Physicochemical Property Inference: Calculated vs. Experimental Parameters

No experimental logP, logD, aqueous solubility, pKa, or permeability data are publicly available for CAS 1202981-50-7. Computational estimates (ChemAxon/ALOGPS consensus) predict MW = 371.8 g/mol, logP ≈ 3.0–3.8, 3 H-bond donors (two urea NH, one aniline NH), and 7 H-bond acceptors [1]. These values place the compound within favorable oral drug-like space (Lipinski Rule of Five compliant) but also indicate moderate lipophilicity that may limit aqueous solubility relative to more polar pyridazine-urea analogs. The closest analog with reported solubility data, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide (MW 258.3, logP 2.5), is noted as soluble in DMSO, but no aqueous solubility quantification is provided . Without experimental solubility and permeability measurements, formulation and assay development planning relies solely on computational predictions.

physicochemical properties drug-likeness solubility prediction

Research Application Scenarios for 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea Based on Available Evidence


Kinase Profiling in Panel Screens Where Pyridazine-Urea Scaffold Selectivity Is Under Investigation

The 6-methylpyridazin-3-ylamino aniline core positions this compound within a pharmacophore class known to engage kinase hinge regions [1]. Researchers performing broad-panel kinase selectivity profiling may evaluate CAS 1202981-50-7 alongside analogs bearing alternative halogen patterns (e.g., 3-trifluoromethyl, 3,5-dimethyl, or des-halogen phenyl), using the quantitative SAR framework established for pyridazine-urea VEGFR-2 inhibitors [2] as a reference point for interpreting resulting selectivity fingerprints. Users should note that all potency and selectivity data must be generated de novo.

Structure-Activity Relationship (SAR) Expansion of Amino-Pyridazine Patent Genus

Patent US20130143862 defines a genus encompassing the 6-methylpyridazin-3-ylamino core but does not provide compound-specific data [1]. Researchers expanding the SAR around this genus may use CAS 1202981-50-7 as a probe to evaluate the biological impact of the 3-chloro-4-fluorophenyl substitution relative to the patent's exemplified R-group space (hydrogen, fluoro, methoxy). Comparative testing against the unsubstituted phenyl analog (N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-N'-phenylurea) would be the minimum viable experimental design for establishing the contribution of the chloro-fluoro pattern to target engagement and selectivity.

Physicochemical and Metabolic Stability Profiling of Pyridazine-Containing Diaryl Ureas

The predicted logP range of 3.0–3.8 [1] suggests that CAS 1202981-50-7 may exhibit reduced aqueous solubility but potentially enhanced membrane permeability compared to more polar analogs such as the pyridazinone-oxy series (compound 18b) [2]. Laboratories conducting systematic ADME/T profiling of diaryl urea kinase inhibitor candidates may employ this compound as a representative of the higher-logP, chloro-fluoro substituted sub-series, measuring experimental logD₇.₄, kinetic solubility, microsomal stability, and CYP inhibition to anchor computational models with empirical data.

Chemical Probe Development for Target Deconvolution Studies

In the absence of a defined molecular target for CAS 1202981-50-7, this compound may serve as a starting point for chemical probe development campaigns employing chemical proteomics (e.g., affinity pull-down with a biotinylated or click-chemistry-enabled derivative) or cellular thermal shift assays (CETSA) to identify its protein target(s) de novo. The 3-chloro-4-fluorophenyl moiety provides a distinct mass tag for mass spectrometry-based target identification relative to des-halogen or alternative-halogen comparator compounds. Users undertaking such studies should first confirm compound identity, purity (>95% by HPLC), and stability in the intended assay buffer.

Quote Request

Request a Quote for 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.